2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
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Overview
Description
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the nitrile group allows for nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Cyclization: Formation of fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It acts as a scaffold for designing inhibitors of enzymes such as JAK1, JAK2, and PHD-1, which are targets for treating various diseases.
Biological Studies: The compound exhibits activities such as RORγt inverse agonism, making it useful in studying immune responses.
Pharmaceutical Development:
Mechanism of Action
The mechanism of action of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities, including enzyme inhibition and receptor modulation.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is unique due to its specific ring structure and the presence of an amino group and nitrile group, which contribute to its diverse reactivity and potential as a pharmacophore. Its ability to act as both an enzyme inhibitor and receptor modulator highlights its versatility in medicinal chemistry .
Properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-3-5-1-2-6-10-7(9)11-12(6)4-5/h1-2,4H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKCCGNUCJJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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